![molecular formula C17H18ClN3O B2966610 1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea CAS No. 2097926-26-4](/img/structure/B2966610.png)
1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea, also known as CPPU, is a synthetic cytokinin that has been extensively studied in the field of plant growth and development. CPPU is a potent plant growth regulator that has been shown to enhance fruit size, increase yield, delay senescence, and improve the quality of various crops.
科学的研究の応用
Synthesis and Applications
Synthesis of Similar Compounds : A study by Zhang et al. (2019) focused on synthesizing 1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for small molecule anticancer drugs. The synthesis involved multi-step nucleophilic reactions and optimization to achieve high yields up to 92% (Zhang, Lai, Feng, & Xu, 2019).
Corrosion Inhibition : Bahrami and Hosseini (2012) investigated the inhibition effect of similar compounds, including 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea, on mild steel corrosion in acidic solutions. These compounds acted as mixed-type inhibitors and followed the Langmuir adsorption isotherm (Bahrami & Hosseini, 2012).
Molecular Conformational Studies : Corbin et al. (2001) conducted synthesis and conformational studies of heterocyclic ureas, examining their concentration-dependent unfolding to form hydrogen-bonded complexes. This research is significant in understanding the structural behavior of similar urea compounds (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Intramolecular Hydrogen Bonding and Cytosine Complexation : Chien et al. (2004) explored the equilibria and conformational isomers of pyrid-2-yl ureas, including 1-methyl-2-(3-(pyrid-2-yl)ureido)pyridinium iodide, which showed significant binding constants with cytosine (Chien, Leung, Su, Li, Liu, & Wang, 2004).
Applications in Material Science and Environmental Studies
Corrosion Inhibition in Material Science : Mistry et al. (2011) evaluated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives, including 1-(4-chlorophenyl)-3-(4-(cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl) urea, for mild steel in acidic solutions, indicating their effectiveness as corrosion inhibitors (Mistry, Patel, Patel, & Jauhari, 2011).
Antifouling Booster Biocides in Marine Sediments : Research by Gatidou et al. (2004) focused on determining antifouling booster biocides in marine sediments, which is relevant for understanding the environmental impact of similar urea compounds (Gatidou, Kotrikla, Thomaidis, & Lekkas, 2004).
Other Relevant Studies
Study on Synthesis of Derivatives : Dong and Liu (2003) reported the synthesis of N-substituted-N′-[5-methyl-1-(4-chlorophenyl)-1,2,3-triazol-4-yl]-urea derivatives, contributing to the knowledge of synthesis methods for related compounds (Dong & Liu, 2003).
Inhibition of Chitin Synthesis : A study by Deul, Jong, and Kortenbach (1978) presented the insecticidal effect of 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea by inhibiting chitin synthesis in larvae, indicating potential applications in pest control (Deul, Jong, & Kortenbach, 1978).
Nonlinear Optics in Material Science : Zyss (1984) presented the potential of various molecular organic crystals, including urea, for applications in nonlinear optics, highlighting their significance in material science (Zyss, 1984).
作用機序
Target of Action
Similar compounds have been found to exhibit anti-allergic activities . These compounds often target H1 receptors, which play a crucial role in allergic reactions .
Mode of Action
Compounds with similar structures often interact with their targets by having a higher affinity to h1 receptors than histamine . This interaction can help alleviate allergic reactions.
Biochemical Pathways
It can be inferred that the compound may influence the histamine pathway, given its potential anti-allergic activity .
Result of Action
Similar compounds have been found to exhibit significant effects on allergic asthma and allergic itching .
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-15-6-1-12(2-7-15)9-20-17(22)21-11-13-3-8-16(19-10-13)14-4-5-14/h1-3,6-8,10,14H,4-5,9,11H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCYGQSURKQCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

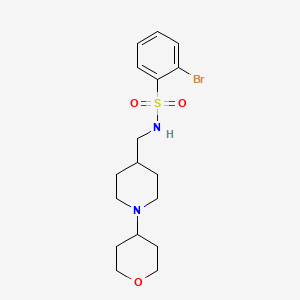

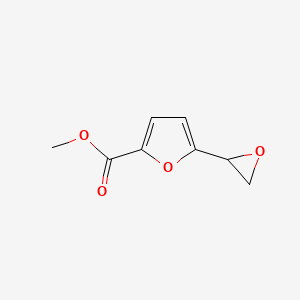

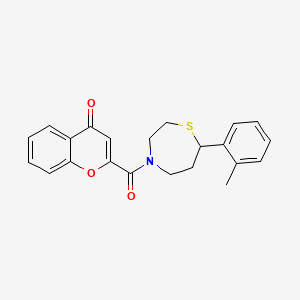
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline](/img/structure/B2966537.png)
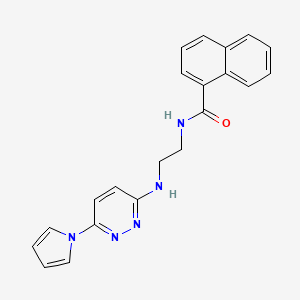
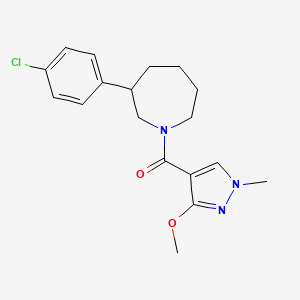
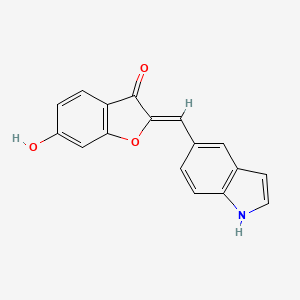
![N-(4-methoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2966544.png)
![Sodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2966545.png)
![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]propanoic acid](/img/structure/B2966546.png)
![3-(dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]benzamide](/img/structure/B2966548.png)
